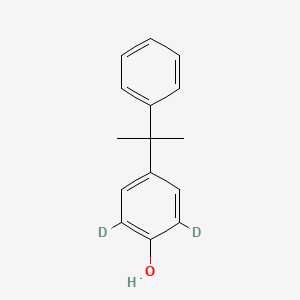
4-Cumylphenol-2,6-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cumylphenol-2,6-d2 is a deuterated isotope of 4-Cumylphenol, identified by the CAS number 1793085-74-1. It has a molecular formula of C15H14D2O and a molecular weight of 214.3 g/mol. This compound is primarily used in analytical method development, method validation, and quality control applications .
Méthodes De Préparation
The synthesis of 4-Cumylphenol-2,6-d2 involves the reaction of phenol with alpha-methylstyrene in the presence of an acid catalyst and an alkylbenzene, preferably cumene . The reaction conditions typically include a temperature range of 78-80°C and the use of solvents like DMSO or methanol. Industrial production methods often employ continuous or batch-wise processes, with the feed rate measured in weighted hourly space velocity (whsv) ranging from 0.1 to 12.0 .
Analyse Des Réactions Chimiques
4-Cumylphenol-2,6-d2 undergoes various chemical reactions, including Friedel–Crafts alkylation, where it reacts with alkenes in the presence of metal triflates or metal triflimidates as catalysts . Common reagents used in these reactions include trifluoromethanesulfonic acid, oleum, boron trifluoride, sulfonic resins, p-toluenesulfonic acid, and methanesulfonic acid . The major products formed from these reactions are typically alkylphenols, which are of industrial interest as lubricants and antioxidants .
Applications De Recherche Scientifique
4-Cumylphenol-2,6-d2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for polymers and is used in the study of reaction mechanisms and kinetics. In biology and medicine, it is employed in metabolic research to study pathways in vivo and in clinical diagnostics for imaging and diagnosis. In industry, it is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mécanisme D'action
The mechanism of action of 4-Cumylphenol-2,6-d2 involves its interaction with estrogen-related receptor gamma, acting as a transcription activator in the absence of a bound ligand . This interaction leads to the activation of reporter genes controlled by estrogen response elements . The molecular targets and pathways involved include the estrogen response elements and the transcriptional activation pathways .
Comparaison Avec Des Composés Similaires
4-Cumylphenol-2,6-d2 is similar to other alkylphenols such as 4-tert-octylphenol and 4-Cumylphenol . its deuterated nature makes it unique, as it is specifically used in stable isotope labeling for studying metabolic pathways and environmental pollutant standards. Other similar compounds include 4-tert-octylphenol, which is also used in industrial applications as a lubricant and antioxidant .
Propriétés
Formule moléculaire |
C15H16O |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2,6-dideuterio-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H16O/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,16H,1-2H3/i10D,11D |
Clé InChI |
QBDSZLJBMIMQRS-MIBQVNFTSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


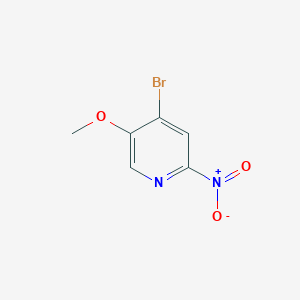
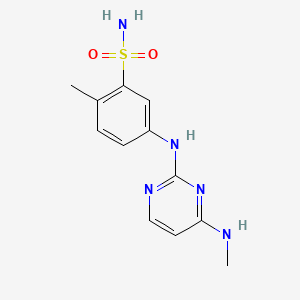
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
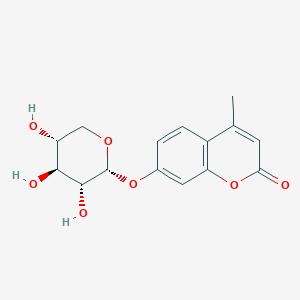
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
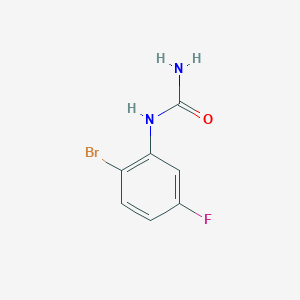
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
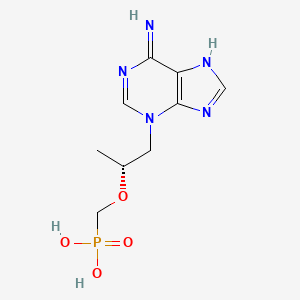
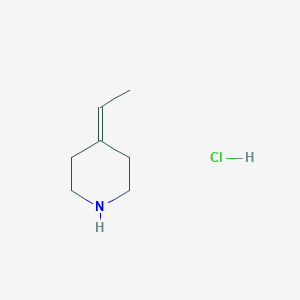
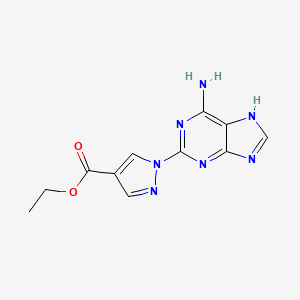

![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)
